molecular formula C10H12N4O B8138511 3-azido-N-benzylpropanamide

3-azido-N-benzylpropanamide

Cat. No.: B8138511
M. Wt: 204.23 g/mol
InChI Key: WGGHYLWNLRWTOS-UHFFFAOYSA-N
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Description

Contextualization within Azide (B81097) Chemistry and Amide Functional Groups

The academic and industrial interest in azido-N-benzylpropanamide derivatives stems from the unique and powerful chemical properties of its constituent functional groups: the azide and the amide. Organic azides are highly versatile functional groups in chemical synthesis. mathewsopenaccess.com Their reactivity allows for a wide range of transformations, including reduction to amines, formation of heterocycles like triazoles and tetrazoles, and participation in "click chemistry" reactions. mathewsopenaccess.comnih.gov Click chemistry, particularly the copper(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition, has become a cornerstone of drug discovery, bioconjugation, and materials science due to its high efficiency, specificity, and biocompatibility of the reactants. enamine.netenamine.netcsmres.co.uk The resulting 1,2,3-triazole linkage shares structural and electronic similarities with the amide bond but is not susceptible to cleavage, offering enhanced stability. enamine.netcsmres.co.uk

The amide functional group is a fundamental building block in chemistry and biology, most notably forming the peptide bonds that link amino acids in proteins. Its presence in a molecule can influence properties such as solubility, stability, and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. csmres.co.uk The combination of the azide's reactivity and the amide's structural and functional importance makes azido-amide compounds valuable intermediates and final products in various fields of chemical research.

Overview of the N-Benzylpropanamide Scaffold in Chemical Research

The N-benzylpropanamide scaffold is a recurring structural motif in medicinal chemistry and drug discovery. nih.gov This scaffold is present in a variety of biologically active molecules and has been investigated for a range of therapeutic applications. For instance, derivatives of N-benzyl-2-acetamidopropionamide have shown potent anticonvulsant activities. google.com The benzyl (B1604629) group can be readily modified to explore structure-activity relationships, influencing factors like lipophilicity and interactions with biological targets. smolecule.com

Furthermore, the N-benzylamide structure is a key component in the design of compounds targeting various receptors and enzymes. For example, N-benzylbenzamide derivatives have been developed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which are targets for treating metabolic syndrome. nih.gov The versatility of the N-benzylpropanamide scaffold allows for the incorporation of various functional groups, including the azido (B1232118) group, to create novel compounds with diverse chemical and biological properties. ontosight.aiontosight.ai

Historical and Current Research Trajectories for Azido-N-benzylpropanamide Systems

Historically, research on azido-N-benzylpropanamide systems has been closely linked to the synthesis of neurologically active agents and other biologically relevant molecules. For example, (2R)-2-azido-N-benzyl-3-hydroxypropanamide is a key intermediate in the synthesis of Lacosamide, an antiepileptic drug. google.comgoogle.com The synthesis of such compounds often involves the reaction of a corresponding bromo-derivative with sodium azide. google.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azido-N-benzylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-14-13-7-6-10(15)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGHYLWNLRWTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Azido N Benzylpropanamide and Analogues

Stereoselective and Enantioselective Synthesis of Azido-N-benzylpropanamide Derivatives

Achieving stereocontrol in the synthesis of azido-N-benzylpropanamide derivatives is paramount for producing compounds with specific biological activities or material properties. This section details key methodologies for introducing chirality.

Diastereoselective Routes via Stereochemical Inversion

A notable diastereoselective route involves the stereochemical inversion of a precursor molecule. For instance, the synthesis of (2R)-2-azido-N-benzyl-3-hydroxypropanamide can be achieved from (2S)-N-benzyl-2-bromo-3-hydroxypropanamide. google.comgoogle.com This transformation typically involves a nucleophilic substitution reaction where the azide (B81097) ion attacks the chiral center, leading to an inversion of its configuration. This method is effective for establishing the desired stereochemistry at the C2 position of the propanamide backbone. The reaction is generally carried out using sodium azide in a polar aprotic solvent. google.comgoogle.com

Catalytic Asymmetric Approaches

Catalytic asymmetric methods offer an elegant and efficient way to synthesize enantiomerically enriched azido-amides. Nickel(II)-catalyzed reactions of N-azidoacetyl thioimides represent a significant advancement in this area. nih.govacs.orgfigshare.com Chiral nickel(II) complexes can catalyze the aldol-like reactions of N-azidoacetyl thioimides with various electrophiles, such as aromatic acetals, to produce syn- and anti-β-alkoxy-α-azido adducts with high stereocontrol. nih.govacs.orgfigshare.com These adducts can be further converted into valuable enantiomerically pure intermediates. nih.govacs.orgfigshare.com

Recent research has also highlighted the use of chiral iron(II) complexes to catalyze the regio- and enantioselective haloazidation of α,β-unsaturated amides. nih.govorganic-chemistry.org This method allows for the stereoselective difunctionalization of the double bond, yielding α-halo-β-azido amides under mild conditions. nih.govorganic-chemistry.org

Catalyst SystemReactantsProduct TypeKey Feature
Chiral Nickel(II) ComplexesN-azidoacetyl thioimides, Aromatic acetalssyn- and anti-β-alkoxy-α-azido adductsHigh stereocontrol in C-C bond formation. nih.govacs.orgfigshare.com
Chiral Iron(II) Complexesα,β-unsaturated amides, Azide source, Halogen sourceα-halo-β-azido amidesRegio- and enantioselective difunctionalization. nih.govorganic-chemistry.org

Precursor Chemistry and Functional Group Interconversions in Azido-Amide Synthesis

The successful synthesis of 3-azido-N-benzylpropanamide and its analogues relies heavily on the strategic preparation of precursors and the efficient interconversion of functional groups.

Halogen-Azide Exchange Reactions

A fundamental and widely used method for introducing the azide functionality is the halogen-azide exchange reaction. This SN2 reaction typically involves the displacement of a halide (commonly bromide or iodide) with an azide ion. masterorganicchemistry.comorganic-chemistry.org In the context of propanamide synthesis, a bromo-substituted N-benzylpropanamide precursor can be treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding azido (B1232118) derivative. google.comgoogle.com The efficiency of this reaction is often high, providing a straightforward route to the desired azido compound. masterorganicchemistry.com

Amide Bond Formation Strategies for N-Benzylpropanamide Scaffolds

The construction of the N-benzylpropanamide scaffold is a critical step that can be achieved through various amide bond formation strategies. These methods generally involve the coupling of a carboxylic acid or its activated derivative with benzylamine. rsc.orgorganic-chemistry.orgd-nb.info Common coupling agents include carbodiimides (e.g., DCC) or phosphonium-based reagents. derpharmachemica.com Chemoenzymatic approaches using adenylating enzymes are also emerging as a sustainable alternative for amide bond formation, offering high yields and atom economy. d-nb.info

Optimization of Reaction Conditions and Isolation in Academic Synthesis

The successful synthesis of complex molecules like this compound hinges on the precise control of reaction conditions. Optimization is a multi-faceted process where variables such as solvent, temperature, and catalysts are systematically adjusted to maximize the formation of the desired product while minimizing side reactions and enabling straightforward isolation.

Solvent System Effects on Azide Formation and Stereoselectivity

The choice of solvent is a critical parameter in the synthesis of azido compounds, extending beyond simple solubility considerations to actively influencing reaction pathways and stereochemical outcomes. rsc.org Solvents can affect the stability of transition states and the reactivity of nucleophiles, thereby impacting both the rate and selectivity of azide incorporation. rsc.orgresearchcommons.org

In nucleophilic substitution reactions to introduce the azide group, polar aprotic solvents such as N,N-dimethylformamide (DMF) are frequently employed. google.commasterorganicchemistry.com These solvents are effective at solvating the cation of the azide salt (e.g., sodium azide), leaving a "naked" and highly reactive azide anion for the substitution reaction. masterorganicchemistry.com

Theoretical and experimental studies have demonstrated that solvent polarity can significantly alter the activation energy of a reaction. For instance, in [3+2] cycloaddition reactions, a pathway to nitrogen-containing heterocycles, the activation enthalpy can vary considerably between the gas phase and solvents of different polarities like toluene, benzene, and dichloromethane. nih.gov This highlights that the solvent is not merely an inert environment but can form distinct solute-solvent clusters that are the true reactive species. rsc.org The interaction between the solvent and the reacting molecules can dictate the preferred orientation of approach, thereby influencing diastereoselectivity or enantioselectivity.

Table 1: Effect of Solvent on Reaction Energetics This table illustrates how the calculated activation enthalpy for a cycloaddition reaction changes based on the solvent used, demonstrating the solvent's direct impact on reaction feasibility. nih.gov

SolventActivation Enthalpy (kJ mol⁻¹) for TS1-enActivation Enthalpy (kJ mol⁻¹) for TS2-en
Gas Phase80.5274.66
Toluene90.1284.05
Benzene87.5081.24
Tetrahydrofuran (THF)94.2987.15
Dichloromethane94.8287.92

Temperature Profiles for Controlled Transformations

Temperature is a fundamental tool for controlling the kinetics and thermodynamics of a chemical reaction. beilstein-journals.org In the synthesis of this compound and its analogues, establishing an optimal temperature profile is crucial for ensuring the desired transformation occurs efficiently while suppressing the formation of unwanted byproducts. ub.edu For the azidation of (2S)-N-benzyl-2-bromo-3-hydroxypropanamide, a precursor to an analogue, the reaction temperature is typically maintained between 50-70°C to ensure a complete stereochemical inversion at the carbon center. google.com

Conversely, in some catalytic systems, elevated temperatures can be detrimental. For example, in a nickel-catalyzed reaction involving an N-azidoacetyl thioimide, raising the temperature led to the formation of a side product resulting from an undesired nucleophilic attack by the sulfur atom of the auxiliary. ub.edu This demonstrates the delicate balance required; the temperature must be high enough to overcome the activation energy barrier but low enough to prevent decomposition or alternative reaction pathways. rsc.org

Recent research has also focused on designing aryl azides that can be activated at lower temperatures (below 100°C) for applications in surface modification. acs.org This principle of tuning reactivity through molecular design can be applied to synthetic intermediates, allowing for milder reaction conditions that preserve sensitive functional groups within the molecule.

Table 2: Temperature Effects on Azide Synthesis Reactions This table summarizes the role of temperature in various synthetic contexts involving azides.

Reaction ContextPrecursor(s)Temperature RangeObservation/OutcomeReference(s)
Azide Substitution(2S)-N-benzyl-2-bromo-3-hydroxypropanamide50-70°CPromotes complete inversion of stereocenter. google.com google.com
Ni-Catalyzed ReactionN-azidoacetyl-1,3-thiazolidine-2-thione> Room Temp.Increased temperature led to side product formation. ub.edu ub.edu
Thermal DecompositionSubstituted Aryl Azides~70-100°CDesigned for low-temperature activation to form reactive nitrenes. acs.org acs.org
Regiodivergent SynthesisArylacyl azide intermediate25°C vs. 80°CTemperature modulation directs the reaction to different heterocyclic products. researchgate.net researchgate.net

Catalyst and Ligand Design for Improved Enantioselectivity

Achieving high enantioselectivity is a primary goal in the synthesis of chiral molecules for pharmaceutical and biological applications. sioc-journal.cn This is often accomplished through asymmetric catalysis, where a chiral catalyst directs the reaction to preferentially form one enantiomer over the other. bohrium.com These catalysts typically consist of a metal center and a chiral organic molecule known as a ligand.

For reactions involving azide addition, various catalytic systems have been developed. Iron-catalyzed enantioselective carboazidation and diazidation of α,β-unsaturated carbonyl compounds have been achieved using chiral N,N′-dioxide/Fe(OTf)₂ complexes. bohrium.com Similarly, highly enantioselective reactions of N-azidoacetyl-1,3-thiazolidine-2-thione have been reported using a Tol-BINAPNiCl₂ catalyst. ub.edu The specific geometry and electronic properties of the ligand create a chiral environment around the metal's active site, which is key to differentiating between the two enantiomeric transition states.

An innovative approach shifts the focus from the complex, synthesis-intensive modification of the chiral ligand to the more straightforward modification of an achiral counteranion. acs.org It has been shown that the performance of a single chiral ligand can be significantly enhanced by screening a diverse collection of readily prepared achiral Brønsted acids. acs.org This "performance-enhancing asymmetric catalysis" (PEAC) approach demonstrates that even dissociated counteranions can perturb the catalyst's structure and improve enantioselectivity, streamlining the optimization process. acs.org

Table 3: Examples of Catalytic Systems for Enantioselective Azide Transformations This table provides examples of modern catalyst and ligand designs used to control stereochemistry in azide-related syntheses.

Catalyst/Ligand SystemReaction TypeKey FeatureOutcomeReference(s)
Chiral N,N′-dioxide/Fe(OTf)₂Radical CarboazidationIron-catalyzed asymmetric azidation.Efficient enantioselective installation of a C–N₃ bond. bohrium.com bohrium.com
Tol-BINAPNiCl₂Reaction with Trimethyl OrthoformateNickel-catalyzed direct, enantioselective C-C bond formation.Provides enantiomerically pure 2-azido-3,3-dimethoxypropanamides. ub.edu ub.edu
Chiral Ligand + Achiral Counterion (e.g., Aryl Triflamide)Azide-Nitroalkene AdditionAchiral counterion enhances the performance of a single chiral ligand.Transforms a ligand with low initial selectivity into a highly effective catalyst. acs.org acs.org
Chiral Guanidine-Amide/Metal ComplexVarious (e.g., N-H insertion)Bifunctional ligand combines Lewis base catalysis and hydrogen-bonding.Effective in metal-promoted asymmetric reactions. bohrium.com bohrium.com

Chemical Reactivity and Mechanistic Investigations of Azido N Benzylpropanamide Compounds

Exploration of the Azide (B81097) Group in 1,3-Dipolar Cycloadditions (Click Chemistry)

The 1,3-dipolar cycloaddition is a powerful ring-forming reaction where a 1,3-dipole (in this case, the azide) reacts with a dipolarophile (typically an alkyne or alkene) to form a five-membered ring. wikipedia.org This reaction, particularly the azide-alkyne variant known as the Huisgen cycloaddition, has become a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and tolerance of diverse functional groups. wikipedia.orgorganic-chemistry.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used transformation in organic synthesis and bioconjugation. nih.gov Unlike the uncatalyzed thermal reaction, which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed version proceeds under mild conditions to exclusively form the 1,4-disubstituted 1,2,3-triazole product. wikipedia.orgnih.gov The amide functionality within the 3-azido-N-benzylpropanamide scaffold is stable under CuAAC conditions, making it a suitable substrate for this transformation. beilstein-journals.org

The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. beilstein-journals.orgmdpi.com The process is often facilitated by the in-situ reduction of a Copper(II) salt, such as CuSO₄, using a reducing agent like sodium ascorbate. beilstein-journals.org To enhance reaction kinetics and stabilize the catalytically active Cu(I) oxidation state, especially in aqueous or biological media, various ligands are employed. mdpi.comnih.gov

Key Research Findings:

Catalyst System: The standard catalyst is generated from a Cu(II) source (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate) or by using a direct Cu(I) source (e.g., CuI). beilstein-journals.org

Ligand Acceleration: Chelating ligands, such as tris(triazolyl)amine derivatives, play a crucial role in protecting the catalyst from oxidation and disproportionation, thereby increasing reaction efficiency. nih.govnih.gov

Regioselectivity: The CuAAC reaction involving a terminal alkyne and an azide like this compound yields the 1,4-disubstituted triazole isomer with exceptional fidelity. nih.govbeilstein-journals.org

Functional Group Tolerance: The reaction conditions are compatible with a wide array of functional groups, including amides, ethers, and esters, which is a significant advantage for complex molecule synthesis. beilstein-journals.orgsmolecule.com

Table 1: Typical Components in a CuAAC Reaction with an Azido-Amide Scaffold

Component Role Common Examples
Azide Substrate 1,3-Dipole This compound
Alkyne Substrate Dipolarophile Phenylacetylene, Propargyl alcohol
Copper Source Catalyst CuSO₄/Sodium Ascorbate, CuI, [Cu(CH₃CN)₄]PF₆
Ligand (optional) Catalyst Stabilizer/Accelerator TBTA, Tris(triazolyl)amine derivatives

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a metal catalyst. nih.gov The driving force for this reaction is the high ring strain of a cyclooctyne (B158145) derivative, which significantly lowers the activation energy of the cycloaddition with an azide. magtech.com.cn This circumvents the primary limitation of CuAAC for in vivo applications, which is the cytotoxicity associated with the copper catalyst. nih.gov

In a typical SPAAC reaction, an azide-functionalized molecule like this compound is reacted with a strained alkyne, such as a dibenzocyclooctyne (DIBO) or difluorinated cyclooctyne (DIFO) derivative. nih.govmagtech.com.cn The reaction is highly selective and can be performed under physiological conditions, making it an invaluable tool for labeling biomolecules in living cells and organisms with minimal perturbation. nih.gov

Key Research Findings:

Reaction Driving Force: The reaction is driven by the release of ring strain in the cyclooctyne, not by a catalyst. magtech.com.cn

Bioorthogonality: The azide and the strained alkyne are mutually reactive but are inert to the vast majority of functional groups found in biological systems, ensuring high specificity. nih.govthermofisher.com

Kinetics: The reaction rate is highly dependent on the structure of the strained alkyne. Significant research has focused on designing cyclooctynes with enhanced reactivity through a combination of ring strain and electronic tuning. magtech.com.cnunm.edu

Applications: SPAAC has been widely used for in-vitro and in-vivo imaging, drug targeting, and studying dynamic biological processes. nih.govmagtech.com.cn

Table 2: Examples of Strained Alkynes Used in SPAAC

Alkyne Reagent Abbreviation Key Features
Difluorinated Cyclooctyne DIFO High reactivity, good stability. magtech.com.cn
Dibenzoazacyclooctyne DIBAC Aza-substitution for modulating properties. unm.edu
Bicyclononyne BCN Compact and highly reactive.

Reduction and Derivatization Pathways to Amine Functional Groups

The azide moiety is a stable and versatile precursor to a primary amine. This transformation is fundamental in organic synthesis, as it allows for the introduction of a masked amine group that can be deprotected under specific conditions. Two of the most common and reliable methods for this reduction are catalytic hydrogenation and the Staudinger reaction.

Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines. smolecule.com The reaction involves treating the azide with a source of hydrogen in the presence of a metal catalyst. libretexts.org For a substrate like this compound, this process yields 3-amino-N-benzylpropanamide.

Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation. researchgate.netnih.gov The reaction can be carried out using hydrogen gas (H₂) or through catalytic transfer hydrogenation, where a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) is used instead of H₂ gas. researchgate.net This method is generally high-yielding and chemoselective, often leaving other functional groups in the molecule untouched. rsc.org

Key Research Findings:

High Efficiency: The reduction of azides over Pd/C is typically fast and proceeds to completion, with nitrogen gas and water as the only byproducts when using H₂. rsc.org

Mild Conditions: Reactions are often run at room temperature and atmospheric or slightly elevated pressure. nih.govrsc.org

Chemoselectivity: The method can be highly selective. For instance, azidoarenes containing halogen substituents can be reduced to the corresponding anilines without significant dehalogenation. rsc.org

Solvent Systems: A variety of solvents can be used, including alcohols (methanol, ethanol) and aqueous media, enhancing the green credentials of the process. nih.govrsc.org

Table 3: Typical Conditions for Catalytic Hydrogenation of an Azide

Parameter Typical Conditions
Substrate This compound
Catalyst 5-10% Palladium on Carbon (Pd/C)
Hydrogen Source H₂ gas, Ammonium formate, Cyclohexene
Solvent Methanol, Ethanol, Ethyl Acetate, Water
Temperature Room Temperature to 80 °C nih.gov

The Staudinger reaction provides an exceptionally mild and chemoselective method for reducing azides to amines. wikipedia.orgorganic-chemistry.org The reaction proceeds in two main steps. First, the azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane (or aza-ylide) intermediate, with the concomitant release of dinitrogen (N₂) gas. wikipedia.orgsigmaaldrich.com In the second step, this intermediate is hydrolyzed with water to produce the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). wikipedia.org

The reaction's high functional group tolerance and the bioorthogonality of both the azide and phosphine groups have led to its development into the Staudinger ligation, a powerful tool for forming amide bonds in chemical biology. thermofisher.comsigmaaldrich.com For the simple reduction of this compound, the classic Staudinger reduction is a highly effective synthetic route to the corresponding amine.

Key Research Findings:

Mechanism: The reaction involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, formation of a phosphazide (B1677712) intermediate, and subsequent loss of N₂ to give the iminophosphorane. wikipedia.orgorganic-chemistry.org

Mildness: The reaction proceeds under neutral conditions and at room temperature, preserving sensitive functional groups that might not be stable under hydrogenation conditions. sigmaaldrich.com

Chemoselectivity: The azide and phosphine groups are highly specific in their reactivity towards each other, reacting cleanly in the presence of most other functionalities. thermofisher.com

Byproduct: The main byproduct is a stable phosphine oxide, which can sometimes complicate purification but is generally straightforward to remove. wikipedia.org

Table 4: Staudinger Reduction of this compound

Reactants Intermediate Products
This compound Iminophosphorane 3-amino-N-benzylpropanamide
Triphenylphosphine Triphenylphosphine oxide

Intramolecular Cyclization and Rearrangement Studies

The reactive nature of the azide group allows for its participation in intramolecular reactions, leading to the formation of nitrogen-containing heterocyclic structures. While specific studies on the intramolecular cyclization of this compound are not extensively documented, the principles can be understood from reactions of analogous compounds.

A prominent example of such a transformation is the intramolecular Schmidt reaction. beilstein-journals.org This reaction typically involves the acid-catalyzed reaction of an azide with an intramolecular carbonyl group (or a carbocation). For a molecule like this compound, a synthetic precursor containing a ketone functionality could be designed to undergo an intramolecular Schmidt reaction. The azide would attack the protonated ketone, and after rearrangement and loss of N₂, a cyclic lactam would be formed. This strategy has been successfully used to construct complex alkaloid skeletons like indolizidines from azido-ketone precursors. beilstein-journals.org

Other potential intramolecular pathways could involve the cyclization of the azide onto an activated aromatic ring or participation of the amide nitrogen in a cyclization event, leading to novel heterocyclic systems. rsc.orgsemanticscholar.org These studies highlight the potential of the azido-amide scaffold as a building block for creating diverse molecular architectures through controlled intramolecular reactions.

Formation of Nitrogen-Containing Heterocycles from Azido-Amide Precursors

The presence of the azide functionality in this compound makes it a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The azide group can readily participate in various cyclization reactions, driven by the release of dinitrogen gas, a strong thermodynamic driving force.

One of the most well-established reactions of azides is the Staudinger ligation. In a study on the direct lactamization of azido (B1232118) amides, it was demonstrated that azido amides can undergo a Staudinger-type reductive cyclization to form lactams. koreascience.kr This reaction typically involves the treatment of the azido amide with a phosphine, such as triphenylphosphine. The initial reaction forms an aza-ylide intermediate, which can then undergo intramolecular cyclization with the amide carbonyl to furnish the corresponding lactam. While this specific study did not use this compound, the principles are directly applicable. The intramolecular reaction between the azide and the amide group provides a direct route to five-membered lactams, which are prevalent structural motifs in many biologically active compounds. koreascience.kr

The azide group can also participate in cycloaddition reactions. For instance, the [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) species, is a powerful tool for the synthesis of 1,2,3-triazoles. Although not demonstrated specifically for this compound in the provided context, this reaction is a general and highly efficient method for heterocycle formation.

Furthermore, iron-catalyzed intramolecular C-H amination of aliphatic azides has emerged as a powerful method for preparing nitrogen heterocycles. researchgate.net For α-azido amides, this can lead to the formation of imidazolinones. researchgate.net While this compound is a β-azido amide, analogous intramolecular C-H insertion reactions could potentially lead to the formation of six-membered heterocyclic rings, depending on the reaction conditions and the specific C-H bonds available for insertion.

The following table summarizes potential heterocyclic products from the cyclization of a generic azido-amide precursor based on established reactivity patterns.

Starting MaterialReagent/CatalystProduct TypeReference
Azido AmideTriphenylphosphineLactam koreascience.kr
α-Azido AmideFeCl2Imidazolinone researchgate.net

Reactivity of the Amide Linkage in Diverse Transformations

The amide linkage in this compound also possesses a rich and varied reactivity profile. The N-benzyl group, in particular, can be susceptible to oxidative cleavage.

A notable transformation of N-benzylamides is their direct oxidation to aldehydes or ketones. Research has shown that N-benzylamides can be efficiently converted to the corresponding carbonyl compounds using N-bromosuccinimide (NBS) under mild conditions. tandfonline.comtandfonline.com This reaction is believed to proceed through a one-pot sequence of bromination at the benzylic position, followed by dehydrobromination and subsequent hydrolysis to yield the aldehyde or ketone. tandfonline.com In the case of this compound, this would result in the formation of 3-azidopropanamide (B8329898) and benzaldehyde. This transformation offers a valuable method for the debenzylation of amides, a common protecting group strategy in organic synthesis. The reaction exhibits good selectivity for N-benzyl carboxamides over other benzylic groups. tandfonline.com

The following table presents data on the oxidation of various N-benzylamides to their corresponding carbonyl compounds, illustrating the general applicability of this transformation.

N-Benzylamide SubstrateOxidative Yield (%)Reference
N-benzylbenzamide95 tandfonline.com
N-benzyl-4-methoxybenzamide92 tandfonline.com
N-(4-chlorobenzyl)acetamide88 tandfonline.com

Furthermore, recent studies have demonstrated the catalytic conversion of N-benzyl amides bearing an ortho alkynyl group into 1-acylisoindole derivatives. acs.orgnih.gov This transformation is catalyzed by potassium tert-butoxide (KOtBu) and proceeds via a 1,2-acyl shift. While this compound does not possess an ortho alkynyl group, this research highlights the potential for novel rearrangements and cyclizations involving the N-benzylamide moiety under specific catalytic conditions. acs.org

Strategic Applications of Azido N Benzylpropanamide Derivatives in Complex Molecule Synthesis

Role as Synthetic Intermediates for Pharmacologically Relevant Compounds

A key application of azido-N-benzylpropanamide derivatives is in the synthesis of N-benzyl-2-aminopropanamide compounds, such as (2R)-2-amino-N-benzyl-3-hydroxypropanamide. ncats.iopharmaffiliates.com This transformation is typically achieved through the reduction of the azide (B81097) group to a primary amine.

One synthetic route involves the reaction of (2S)-N-benzyl-2-bromo-3-hydroxypropanamide with sodium azide in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.comgoogle.com This reaction proceeds with a complete inversion of stereochemistry at the C-2 position, yielding (2R)-2-azido-N-benzyl-3-hydroxypropanamide. google.comgoogle.com The subsequent hydrogenation of this azido (B1232118) intermediate, often using a palladium on carbon (Pd/C) catalyst, affords the desired (2R)-2-amino-N-benzyl-3-hydroxypropanamide. google.comgoogle.com This amino derivative is a crucial building block for more complex molecules. google.comgoogleapis.com

The table below summarizes the key steps in this transformation:

Step Reactants Reagents/Conditions Product
Azidation(2S)-N-benzyl-2-bromo-3-hydroxypropanamideSodium azide, N,N-dimethylformamide, 50-70°C(2R)-2-azido-N-benzyl-3-hydroxypropanamide
Hydrogenation(2R)-2-azido-N-benzyl-3-hydroxypropanamideH₂, 5% Pd/C, Ethyl acetate(2R)-2-amino-N-benzyl-3-hydroxypropanamide

The enantioselective synthesis of the antiepileptic drug Lacosamide, (R)-2-acetamido-N-benzyl-3-methoxypropanamide, and its analogues heavily relies on intermediates derived from 3-azido-N-benzylpropanamide. nih.govjocpr.com The synthesis of Lacosamide often starts from D-serine, which is converted through several steps into a key intermediate that can then be transformed into Lacosamide. googleapis.comjocpr.com

Alternative and more efficient synthetic strategies have been developed to avoid the use of expensive starting materials and reagents. google.com One such method involves the use of (2R)-2-azido-N-benzyl-3-hydroxypropanamide as a novel intermediate. google.comgoogle.com This azido compound is hydrogenated to the corresponding amine, (2R)-2-amino-N-benzyl-3-hydroxypropanamide, which is then acetylated and methylated to yield Lacosamide. google.com

Another approach to Lacosamide synthesis involves the direct and enantioselective reaction of N-azidoacetyl thioimides with trimethyl orthoformate, catalyzed by a nickel(II) complex. ub.edu This method allows for the creation of enantiomerically pure 2-azido-3,3-dimethoxypropanamides, which can be further manipulated to produce Lacosamide. ub.edu While this specific example does not directly use this compound, it highlights the importance of the azido group in the enantioselective synthesis of Lacosamide and its precursors.

The development of azide-free synthetic routes to Lacosamide has also been a focus of research, aiming to provide safer and more scalable processes. nih.gov

The following table outlines a synthetic pathway to Lacosamide utilizing an azido intermediate:

Starting Material Key Intermediate Final Product Key Transformation
(2S)-N-benzyl-2-bromo-3-hydroxypropanamide(2R)-2-azido-N-benzyl-3-hydroxypropanamideLacosamideAzidation with stereochemical inversion, followed by hydrogenation, acetylation, and methylation.

Chemical Labeling and Functionalization for Advanced Molecular Scaffolds

The azide group in this compound and its derivatives is a powerful tool for bioconjugation and the development of molecular probes through "click chemistry". nih.gov The most prominent click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and an alkyne. nih.govpcbiochemres.commdpi.com This reaction is highly efficient and specific, allowing for the covalent attachment of molecules in complex biological environments. nih.gov

Azido-functionalized molecules can be used to label and detect biomolecules. For instance, azido-containing compounds can be incorporated into proteins, nucleic acids, or lipids and then visualized by reaction with an alkyne-functionalized fluorescent probe. nih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for live-cell imaging, as it avoids the cytotoxicity associated with copper catalysts. nih.govsigmaaldrich.com

In the context of probe development, 3-azidocoumarin-based fluorogenic probes have been developed and immobilized on surfaces via SPAAC. nih.gov These probes exhibit strong fluorescence upon reaction and can be used to label various biomolecules. nih.gov The versatility of the azide group allows for the creation of diverse molecular imaging probes for various biological targets. google.com

The table below illustrates the principle of click chemistry for bioconjugation:

Component 1 Component 2 Reaction Linkage Application
Azide-functionalized molecule (e.g., derivative of this compound)Alkyne-functionalized molecule (e.g., fluorescent dye, biomolecule)CuAAC or SPAAC1,2,3-TriazoleLabeling, Imaging, Probe Development

The azide group is a versatile functional handle for the diversification of chemical libraries. rjpbr.comvipergen.com Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads. rjpbr.comvipergen.com The ability to easily and efficiently modify a core scaffold is crucial for generating a wide range of analogues for structure-activity relationship (SAR) studies.

The azide group in this compound can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups and structural motifs. colab.ws For example, the azide can be reduced to an amine, which can then be acylated, alkylated, or used in other amine-based chemistries. The azide can also participate in cycloaddition reactions, as mentioned previously, to form triazoles, which are themselves valuable heterocyclic scaffolds in medicinal chemistry.

The development of synthetic strategies that allow for the generation of diverse libraries from a common intermediate is a key goal in drug discovery. nih.gov The use of bifunctional intermediates, such as those containing an azide group, provides opportunities to introduce multiple points of diversity. nih.gov DNA-encoded libraries (DELs), which link chemical structures to unique DNA tags, have also utilized azide chemistry for the construction of vast and diverse compound collections. nih.gov

The following table highlights some of the possible transformations of an azide group for chemical library diversification:

Transformation Reagents/Conditions Product Functional Group Potential for Further Diversification
ReductionH₂, Pd/C or other reducing agentsPrimary AmineAcylation, alkylation, sulfonylation, etc.
Cycloaddition (Click Chemistry)Alkynes (with or without Cu(I) catalyst)1,2,3-TriazoleFurther functionalization of the triazole ring or the appended group.
Staudinger LigationPhosphinesAza-ylide intermediate, leading to an amide bondIntroduction of a wide range of substituents via the phosphine (B1218219) reagent.

Contributions of Azido N Benzylpropanamide Systems to Chemical Biology Research

Design and Application of Chemical Probes for Biological Systems

The design of chemical probes based on the 3-azido-N-benzylpropanamide framework allows for the introduction of a versatile chemical handle—the azide (B81097) group—into biological systems. This small, stable, and non-native functional group can be incorporated into various biomolecules, enabling their detection, visualization, and manipulation through highly selective chemical reactions. nih.gov

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. nih.gov The azide group is a prominent player in this field due to its ability to participate in reactions like the Staudinger ligation and, most notably, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov These "click chemistry" reactions are highly efficient and specific, making the azide an ideal tag for labeling biomolecules.

A probe based on the this compound structure can be used to introduce the azide handle onto a target molecule. Once the azide-tagged molecule is in place, a second molecule containing a complementary reactive partner (a phosphine (B1218219) for Staudinger ligation or an alkyne for cycloaddition) and a reporter group (like a fluorophore or a biotin (B1667282) affinity tag) can be introduced. The ensuing bioorthogonal reaction covalently links the reporter to the target, allowing for its visualization and isolation. nih.govbiorxiv.org The azide group is often favored for these applications because it is small and can be incorporated with minimal disruption to the biomolecule's structure and function. nih.govnih.gov

Table 1: Comparison of Azide-Based Bioorthogonal Reactions

Reaction Reactive Partner Catalyst Required Key Advantage
Staudinger Ligation Phosphine No First-generation bioorthogonal reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne Copper(I) Fast reaction kinetics and high efficiency.

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO) | No | Copper-free, making it highly suitable for live-cell imaging. nih.govnih.gov |

Azido-amide conjugates are powerful tools for studying protein function and interactions. By attaching a molecule containing the this compound moiety to a known ligand, inhibitor, or substrate, researchers can create a probe to identify its protein binding partners.

The general strategy involves allowing the azide-containing probe to bind to its target protein within a cell or cell lysate. Following binding, a reporter molecule with an alkyne group, such as a fluorescent dye or a biotin tag, is added. A click reaction then covalently attaches the reporter to the probe, which is now bound to the target protein. If a biotin tag is used, the entire protein-probe-reporter complex can be pulled down using streptavidin beads and the protein identified through techniques like mass spectrometry. This approach, known as affinity-based protein profiling, helps to map protein-protein interaction networks and identify the targets of bioactive small molecules.

Synthetic Biology and Biopolymer Modification

Synthetic biology aims to design and construct new biological parts, devices, and systems. The ability to modify biopolymers like peptides and oligonucleotides with specific chemical handles is fundamental to this goal. The azido-amide functional group provides a precise point for chemical modification, enabling the creation of novel biomaterials and therapeutic agents.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability or cell permeability. Building blocks containing an azido-amide structure can be incorporated into peptide sequences during solid-phase synthesis. This places an azide group at a specific position within the peptidomimetic.

This embedded azide then serves as a versatile handle for further modification. For example, polyethylene (B3416737) glycol (PEG) chains can be "clicked" onto the azide to improve the molecule's solubility and pharmacokinetic profile. Similarly, targeting ligands, imaging agents, or other functional moieties can be attached, allowing for the construction of complex, multifunctional molecules. This modular approach is highly efficient for creating libraries of related compounds for drug discovery and development.

Beyond synthetic oligomers, the azide group can be incorporated into natural biomolecules through metabolic labeling. In this approach, cells are fed unnatural precursor molecules containing an azide group. For instance, azido-sugars like N-azidoacetylmannosamine (Ac₄ManNAz) can be metabolized by cells and incorporated into cell surface glycans. nih.gov Similarly, azido-amino acids can be incorporated into newly synthesized proteins.

Once these azide-modified biomolecules are expressed and integrated into the cellular machinery, they provide a specific point of reactivity. Researchers can then use bioorthogonal click chemistry to attach probes to these modified proteins or glycans on living cells. nih.gov This strategy allows for the specific labeling and imaging of certain classes of biomolecules without the need for genetic engineering, providing a powerful window into dynamic biological processes like protein synthesis and glycosylation. nih.govnih.gov

Table 2: Examples of Metabolic Labeling Precursors

Precursor Molecule Target Biomolecule Biological Process Studied
N-azidoacetylmannosamine (Ac₄ManNAz) Sialoglycans Glycan biosynthesis and trafficking. nih.gov
Azidohomoalanine (AHA) Proteins Protein synthesis and localization.

| Azidoethylcholine (AECho) | Phospholipids | Membrane dynamics and synthesis. nih.gov |

Fundamental Mechanistic Studies in Biological Contexts

The application of probes derived from this compound and related compounds enables fundamental studies of biological mechanisms. By tagging and tracking biomolecules in real-time within their native environment, researchers can dissect complex cellular pathways with high precision.

For example, by incorporating an azide-modified nucleotide into an mRNA molecule, scientists can use click chemistry to attach a fluorescent probe and track the mRNA's journey from the nucleus to the cytoplasm and its subsequent translation into protein in developing organisms like zebrafish embryos. nih.gov In another application, the activity of specific enzymes like phospholipase D can be visualized by feeding cells a substrate like 3-azido-1-propanol, which is converted into a membrane-bound azide-containing product that can then be fluorescently tagged. nih.gov These methods provide direct, visual evidence of when and where biological processes occur, offering deep mechanistic insights that are often unattainable with traditional biochemical or genetic techniques.

Elucidating Molecular Pathways through Chemical Tagging

The elucidation of molecular pathways is fundamental to understanding cellular processes in both healthy and diseased states. Chemical tagging, a strategy that introduces a unique chemical handle onto biomolecules, has become an invaluable technique in this endeavor. The azide group, a key feature of this compound, is one of the most widely used bioorthogonal chemical reporters for glycan research and other applications. nih.govresearchgate.net Its small size and lack of reactivity towards most biological functional groups make it an ideal tag for introduction into cellular systems. nih.gov

Once an azide-modified molecule is incorporated into a biomolecule, it can be selectively detected and identified through highly specific chemical reactions. The most prominent of these are the Staudinger ligation and the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), often referred to as "click chemistry." kinxcdn.comresearchgate.net These reactions allow for the attachment of reporter molecules, such as fluorescent dyes or affinity tags (like biotin), to the azide-labeled biomolecule. This, in turn, enables the visualization of the biomolecule's localization within the cell, the identification of its binding partners, and the characterization of its role in specific molecular pathways.

While direct studies employing this compound for pathway elucidation are not extensively documented, its structure suggests its potential as a metabolic labeling agent. The propanamide backbone could mimic natural metabolites, allowing for its enzymatic incorporation into larger biomolecules. The N-benzyl group, a motif found in various biologically active compounds, could influence its cellular uptake and target specificity. nih.gov

Table 1: Potential Applications of this compound in Molecular Pathway Elucidation

Application AreaMethodPotential Outcome
Proteomics Metabolic labeling followed by click chemistry with an affinity tag.Identification of proteins that incorporate the compound or its metabolites.
Glycobiology If metabolized into an azido-sugar, it could be incorporated into glycans.Visualization and identification of glycoproteins and analysis of glycosylation pathways. nih.gov
Drug Discovery Use as a probe to identify the molecular targets of related bioactive compounds.Elucidation of the mechanism of action of drugs containing the N-benzylpropanamide scaffold.

Studying Enzyme Mechanisms with Azide-Containing Substrates

As a substrate analog, an azide-modified molecule can bind to the active site of an enzyme, providing insights into the binding interactions and catalytic mechanism. In some cases, the azide can act as a "warhead," reacting with residues in the active site to form a covalent bond, thereby irreversibly inhibiting the enzyme and allowing for its identification and characterization.

Furthermore, the azide group can function as a photoaffinity label. nih.gov Upon exposure to UV light, the azide is converted into a highly reactive nitrene, which can form a covalent bond with nearby amino acid residues in the enzyme's active site. If the azide-containing substrate analog is also radiolabeled or tagged with a reporter group, this allows for the specific labeling and subsequent identification of the enzyme and the amino acids at its active site.

The structure of this compound, with its amide bond and flexible propanamide chain, suggests it could potentially serve as a substrate for various enzymes, such as proteases or amidases. The N-benzyl group could also play a role in directing the molecule to specific enzyme classes.

Table 2: Research Findings on the Use of Azide-Containing Compounds in Enzyme Studies

Compound ClassEnzyme TargetResearch FindingCitation
Azido (B1232118) analogues of 5,6-dimethylxanthenone-4-acetic acidNot specifiedActed as photoaffinity labels, resulting in the radiolabeling of two protein bands at 50 and 14 kDa. nih.gov
Azido GalNAc analog (N-azidoacetylgalactosamine, GalNAz)Polypeptide N-acetyl-galactosaminyltransferases (ppGalNAcTs)Metabolized by cells and incorporated into mucin-type O-linked glycoproteins, allowing for their chemical tagging. kinxcdn.com

While specific studies on this compound in this context are yet to be widely published, the established utility of azide-containing molecules in enzymology points to its potential as a valuable research tool.

Future Research Directions and Emerging Paradigms in Azido N Benzylpropanamide Chemistry

Exploration of Novel Catalytic Systems for Azide (B81097) Transformations and Derivatizations

The azide group is exceptionally versatile, participating in a wide array of chemical transformations. nih.gov The development of novel catalytic systems is crucial for harnessing this reactivity in a controlled and efficient manner for derivatizing compounds like 3-azido-N-benzylpropanamide.

Azide-Alkyne Cycloaddition (AAC): This "click chemistry" reaction is a cornerstone of azide chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and regioselective, exclusively producing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgalfa-chemistry.comnih.gov It is tolerant of a wide range of functional groups and can be performed in aqueous conditions. organic-chemistry.orgrsc.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complement to CuAAC, the ruthenium-catalyzed version provides access to 1,5-disubstituted 1,2,3-triazoles. acs.orgacs.org A significant advantage of RuAAC is its ability to utilize both terminal and internal alkynes, expanding its synthetic utility. acs.orgnih.govorganic-chemistry.orgchalmers.se

Photocatalysis: The use of visible light to drive chemical reactions offers a milder and more sustainable alternative to thermal methods.

Visible light-mediated photocatalysis can be used to generate reactive nitrene intermediates from azides without the need for high-energy UV light, which can cause degradation of the starting materials. nih.gov

Novel bimetallic photocatalysts, such as Ru-Mn complexes, can facilitate the CuAAC reaction under visible light irradiation, allowing for reactions to proceed at room temperature. acs.orgacs.org Heterogeneous photocatalysts, like Pd-decorated TiO2, can extend nitrene photochemistry to longer wavelengths (UVA region) and allow for easy catalyst separation. rsc.org

Table 2: Comparison of Catalytic Systems for Azide Derivatization


Catalytic SystemKey FeaturesProductAdvantages
CuAAC (Copper-Catalyzed)Terminal alkynes only researchgate.net1,4-disubstituted 1,2,3-triazoles chalmers.seHigh reaction rate, high selectivity, tolerant of aqueous conditions [4, 10]
RuAAC (Ruthenium-Catalyzed)Terminal and internal alkynes [8, 11]1,5-disubstituted 1,2,3-triazoles acs.orgComplementary regioselectivity to CuAAC, broader alkyne scope [9, 36]
Visible Light PhotocatalysisUses light energy to drive reactionsVaries (amines, azo compounds, triazoles) [24, 37]Mild reaction conditions, avoids thermal side reactions, high functional group tolerance [27, 39]

Integration with High-Throughput Screening and Automated Synthesis Platforms

The exploration of a new chemical entity like this compound can be significantly accelerated by modern automation and screening techniques. Traditional manual synthesis is often labor-intensive and time-consuming. nih.gov

Automated Synthesis: Robotic systems can perform parallel synthesis, allowing for the rapid creation of large libraries of derivatives from a core scaffold. nih.govrsc.org These automated platforms can handle a diverse range of reactions, including peptide synthesis and coupling reactions, with high precision and reproducibility. nih.govoxfordglobal.com This is particularly advantageous for medicinal chemistry, where a strong bias towards reliable reactions like amide bond formation is observed in parallel chemistry. nih.gov

High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS allows for the rapid evaluation of their biological or material properties. By using automated systems to test thousands of compounds against a specific target, researchers can quickly identify promising candidates for further development. The integration of automated synthesis and HTS creates a powerful workflow for discovering new molecules with desired functions. researchgate.net

Advanced Computational and Theoretical Investigations of Reactivity and Selectivity

Computational chemistry provides invaluable insights into the behavior of molecules and the mechanisms of reactions, guiding experimental work and accelerating discovery.

Density Functional Theory (DFT): DFT is a powerful tool for studying the electronic structure and reactivity of molecules. It can be used to model the transition states of reactions, such as the 1,3-dipolar cycloaddition of azides, to predict activation barriers and regioselectivity. acs.orgnih.gov For example, DFT studies have been used to elucidate the mechanism of both copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloadditions, as well as to investigate the reactivity of azides with various partners. organic-chemistry.orgrsc.orgresearchgate.net

Mechanism Elucidation: Computational methods can be used to study the mechanisms of both amide bond formation and hydrolysis. acs.orgacs.orgresearchgate.net This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts. By modeling the entire reaction pathway, researchers can identify rate-determining steps and key intermediates. nih.gov

Table 3: Application of Computational Methods in Azido-Amide Chemistry


Computational MethodInformation GainedImpact on Research
Density Functional Theory (DFT)Transition state energies, reaction barriers, regioselectivity prediction [16, 33]Guides selection of catalysts and reaction conditions, explains experimental outcomes nih.gov
Molecular Dynamics (MD) SimulationsSolvent effects, conformational changes, binding interactionsProvides a dynamic picture of the reaction in a realistic environment
Distortion/Interaction ModelAnalysis of activation barriers in cycloadditions rsc.orgExplains trends in reactivity for strained systems rsc.org

Expansion of Applications in Material Science and Supramolecular Chemistry

The unique properties of the azide group make it a valuable tool in the design of advanced materials and complex molecular architectures. acs.org

Polymer Cross-Linking: Organic azides are highly effective cross-linking agents. nih.gov Upon thermal or photochemical activation, they release nitrogen gas to form highly reactive nitrenes, which can then form covalent bonds with polymer chains. nih.govmdpi.com This process can be used to modify the physical properties of polymers, enhancing their stability and performance in applications such as organic solar cells and LEDs. nih.gov

Supramolecular Chemistry and Self-Assembly: Molecules containing azide groups can be designed to self-assemble into well-defined nanostructures. rsc.org For example, azide-containing dipeptides have been shown to self-assemble into porous spherical structures. bioforumconf.comnih.gov The azide group can then be used as a handle for further functionalization or as a photo-cross-linking agent to stabilize the assembled structures. bioforumconf.comnih.gov

Energetic Materials: The high nitrogen content and propensity to release nitrogen gas make azido (B1232118) compounds interesting candidates for the development of high-energy materials, such as energetic binders and plasticizers for propellants and explosives. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.